4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline
Overview
Description
4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline is a quinoline derivative with the molecular formula C12H8ClN3O3 and a molecular weight of 277.66 g/mol . This compound is known for its unique chemical structure, which includes a chloro, cyano, ethoxy, and nitro group attached to a quinoline ring. It is used in various scientific research applications due to its distinctive properties.
Mechanism of Action
Target of Action
It is used in the synthesis of the antitumor agent, neratinib , which is known to inhibit epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinases .
Mode of Action
As a precursor to neratinib, it may contribute to the inhibition of egfr and her-2 kinases, which are involved in cell proliferation and survival .
Biochemical Pathways
As a precursor to neratinib, it may indirectly affect the pathways regulated by egfr and her-2 kinases, including cell proliferation, survival, and differentiation .
Pharmacokinetics
As a precursor to neratinib, it may contribute to the pharmacokinetic profile of the final drug .
Result of Action
As a precursor to neratinib, it may contribute to the inhibition of egfr and her-2 kinases, leading to decreased cell proliferation and survival .
Action Environment
As a precursor to neratinib, it may contribute to the drug’s sensitivity to environmental factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often include the use of strong acids and bases, as well as specific solvents to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Amino derivatives: from the reduction of the nitro group.
Amine derivatives: from the reduction of the cyano group.
Substituted quinolines: from nucleophilic substitution reactions.
Scientific Research Applications
4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline is utilized in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- 4-Chloro-3-cyano-7-ethoxyquinoline
- 4-Chloro-3-cyano-6-nitroquinoline
- 3-Cyano-7-ethoxy-6-nitroquinoline
Properties
IUPAC Name |
4-chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O3/c1-2-19-11-4-9-8(3-10(11)16(17)18)12(13)7(5-14)6-15-9/h3-4,6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCUBEZCMHJCMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451854 | |
Record name | 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214476-09-2 | |
Record name | 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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